

# Lanraplenib: A Second-Generation SYK Inhibitor for Immune-Mediated Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Lanraplenib (GS-9876) is a potent and selective, orally bioavailable second-generation spleen tyrosine kinase (SYK) inhibitor that has been investigated for the treatment of a range of autoimmune diseases and hematological malignancies.[1][2] Developed to improve upon the pharmacokinetic and pharmacologic properties of its predecessor, entospletinib, lanraplenib offers the convenience of once-daily dosing and lacks interactions with proton pump inhibitors. [3][4] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils. [1][4] By inhibiting SYK, lanraplenib modulates downstream signaling cascades that are crucial for immune cell activation, proliferation, and the release of inflammatory mediators, making it a promising therapeutic target for immune-mediated disorders.[1][4] This technical guide provides a comprehensive overview of lanraplenib, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and key signaling pathways.

### **Core Mechanism of Action**

**Lanraplenib** functions as an ATP-competitive inhibitor of the SYK enzyme.[5] The binding of **lanraplenib** to the ATP pocket of the SYK kinase domain prevents the phosphorylation and activation of SYK.[5] This, in turn, blocks the initiation and propagation of downstream signaling events following the activation of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1][6][7] The inhibition of these pathways leads to a reduction in B-cell



activation, maturation, and immunoglobulin production, as well as decreased release of proinflammatory cytokines from other immune cells.[8][9]

### **Preclinical and Clinical Data**

The following tables summarize the key quantitative data for **lanraplenib** from preclinical and clinical studies.

# **Table 1: In Vitro Potency and Selectivity of Lanraplenib**



| Assay Type           | Target/Cell<br>Type                                              | Parameter | Value         | Reference(s) |
|----------------------|------------------------------------------------------------------|-----------|---------------|--------------|
| Biochemical<br>Assay | Recombinant<br>Human SYK                                         | IC50      | 9.5 nM        | [10][11]     |
| Cellular Assay       | αlgM-stimulated<br>BLNK<br>phosphorylation<br>(Ramos B cells)    | EC50      | 24–51 nM      | [3]          |
| Cellular Assay       | αFcεR1-induced<br>CD63 expression<br>(human<br>basophils)        | EC50      | Not specified | [3]          |
| Cellular Assay       | Anti-IgM<br>mediated CD69<br>expression<br>(human B-cells)       | EC50      | 112 ± 10 nM   | [11]         |
| Cellular Assay       | Anti-IgM<br>mediated CD86<br>expression<br>(human B-cells)       | EC50      | 164 ± 15 nM   | [11]         |
| Cellular Assay       | Anti-IgM/anti-<br>CD40 co-<br>stimulated B-cell<br>proliferation | EC50      | 108 ± 55 nM   | [11]         |
| Cellular Assay       | IC-stimulated<br>TNFα release<br>(human<br>macrophages)          | EC50      | 121 ± 77 nM   | [11]         |
| Cellular Assay       | IC-stimulated IL-<br>1β release<br>(human<br>macrophages)        | EC50      | 9 ± 17 nM     | [11]         |



| Cellular Assay        | Anti-CD3/anti-<br>CD28 stimulated<br>T-cell<br>proliferation | EC50 | 1291 ± 398 nM | [10] |
|-----------------------|--------------------------------------------------------------|------|---------------|------|
| Kinase<br>Selectivity | JAK2<br>(biochemical<br>assay)                               | IC50 | 120 nM        | [3]  |

Table 2: Pharmacokinetic Properties of Lanraplenib

| Species | Dosing                     | T1/2          | Oral<br>Bioavailability<br>(F%) | Reference(s) |
|---------|----------------------------|---------------|---------------------------------|--------------|
| Rat     | Not specified              | Not specified | 60-100%                         | [8]          |
| Dog     | Not specified              | Not specified | 60-100%                         | [8]          |
| Monkey  | Not specified              | Not specified | 60-100%                         | [8]          |
| Human   | Single doses (2–<br>50 mg) | 21.3–24.6 h   | Not specified                   | [3][8]       |

Table 3: Summary of Lanraplenib Phase 2 Clinical Trial Results



| Indication                                   | Trial Identifier | Key Efficacy<br>Endpoint                                                     | Results                                                                                                          | Reference(s)       |
|----------------------------------------------|------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|--------------------|
| Cutaneous<br>Lupus<br>Erythematosus<br>(CLE) | NCT03134222      | Change from<br>baseline in<br>CLASI-A score at<br>Week 12                    | Primary endpoint<br>not met. LS<br>mean change:<br>-4.5 (lanraplenib)<br>vs5.5<br>(placebo).                     | [12][13][14]       |
| Lupus<br>Membranous<br>Nephropathy<br>(LMN)  | NCT03285711      | Percent change<br>in 24-hour urine<br>protein from<br>baseline to Week<br>16 | Limited conclusions due to high dropout rate. Median change: -2.8% (lanraplenib, n=1) vs50.7% (filgotinib, n=4). | [7][15][16][17]    |
| Sjögren's<br>Syndrome                        | NCT03100942      | Proportion of patients meeting improvement criteria at Week                  | Primary endpoint<br>not met. 34.7%<br>(lanraplenib) vs.<br>26.7% (placebo).                                      | [4][5][18][19][20] |

# Table 4: Lanraplenib Acute Myeloid Leukemia (AML) Clinical Trial

| Indication                                                                            | Trial Identifier | Status     | Reason for<br>Discontinuatio<br>n              | Reference(s) |
|---------------------------------------------------------------------------------------|------------------|------------|------------------------------------------------|--------------|
| Relapsed/Refract<br>ory FLT3-<br>mutated AML (in<br>combination with<br>gilteritinib) | NCT05028751      | Terminated | Sponsor decision due to poor patient response. | [6][21][22]  |



# **Key Signaling and Experimental Workflows**

The following diagrams illustrate the core signaling pathways targeted by **lanraplenib** and representative experimental workflows.



Click to download full resolution via product page

B-Cell Receptor (BCR) Signaling Pathway Inhibition by Lanraplenib.



Click to download full resolution via product page

Fc Receptor Signaling Pathway and its Inhibition by Lanraplenib.





Click to download full resolution via product page

Representative Preclinical Development Workflow for Lanraplenib.



# **Detailed Experimental Protocols**

The following sections provide detailed, representative methodologies for key experiments used in the characterization of **lanraplenib**.

# SYK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the SYK enzyme.[1][3][23]

- Reagents and Materials:
  - Recombinant human SYK enzyme
  - Biotinylated peptide substrate (e.g., a poly-GT peptide)
  - ATP
  - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  - HTRF Detection Reagents:
    - Europium cryptate-labeled anti-phosphotyrosine antibody (donor)
    - Streptavidin-XL665 (acceptor)
  - Stop solution (e.g., 100 mM EDTA in detection buffer)
  - Lanraplenib or other test compounds serially diluted in DMSO
  - 384-well low-volume white microplates
  - HTRF-compatible microplate reader
- Procedure:



- 1. Prepare a solution of SYK enzyme in kinase reaction buffer.
- 2. Prepare a solution of the biotinylated peptide substrate and ATP in kinase reaction buffer.
- 3. Dispense a small volume (e.g.,  $2 \mu L$ ) of serially diluted **lanraplenib** or DMSO (vehicle control) into the wells of the microplate.
- 4. Add the SYK enzyme solution (e.g.,  $4 \mu L$ ) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
- 5. Initiate the kinase reaction by adding the substrate/ATP mixture (e.g.,  $4 \mu L$ ) to each well.
- 6. Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
- 7. Stop the reaction by adding the stop solution containing the HTRF detection reagents.
- 8. Incubate the plate for a final period (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.
- 9. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm and 665 nm after excitation at 320 nm.
- Data Analysis:
  - 1. Calculate the HTRF ratio (665 nm emission / 620 nm emission) \* 10,000 for each well.
  - 2. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
  - 3. Plot the percentage of inhibition against the logarithm of the **lanraplenib** concentration.
  - 4. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

#### **B-Cell Activation Assay by Flow Cytometry**

This protocol outlines a method to assess the effect of **lanraplenib** on the activation of primary human B-cells.[24][25][26][27][28]

Reagents and Materials:



- Isolated human peripheral blood mononuclear cells (PBMCs) or purified B-cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
- B-cell stimulus (e.g., anti-IgM F(ab')<sub>2</sub> fragments)
- Lanraplenib or other test compounds serially diluted in DMSO
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86
- Viability dye (e.g., 7-AAD or a fixable viability stain)
- 96-well U-bottom cell culture plates
- Flow cytometer
- Procedure:
  - 1. Plate the PBMCs or purified B-cells in the 96-well plate at a density of approximately 1-2 x 10<sup>5</sup> cells per well.
  - 2. Add serially diluted **lanraplenib** or DMSO (vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  - 3. Add the B-cell stimulus (e.g., anti-IgM) to the appropriate wells. Include an unstimulated control.
  - 4. Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  - 5. Harvest the cells and wash them with flow cytometry staining buffer.
  - 6. Stain the cells with the viability dye according to the manufacturer's instructions.
  - 7. Stain the cells with the fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.



- 8. Wash the cells twice with flow cytometry staining buffer.
- 9. Resuspend the cells in an appropriate volume of staining buffer and acquire the data on a flow cytometer.
- Data Analysis:
  - 1. Gate on the live, single-cell lymphocyte population based on forward and side scatter, and then on the CD19-positive B-cell population.
  - 2. Determine the percentage of CD69-positive and CD86-positive cells within the B-cell population for each condition.
  - 3. Normalize the data to the stimulated vehicle control.
  - 4. Plot the percentage of inhibition of activation marker expression against the logarithm of the **lanraplenib** concentration to determine the EC50 value.

# **Multiplex Cytokine Release Assay (Luminex)**

This protocol provides a general method for measuring the effect of **lanraplenib** on the release of multiple cytokines from immune cells.[29][30][31]

- Reagents and Materials:
  - Isolated human PBMCs or other relevant immune cells
  - Cell culture medium
  - Stimulus (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, or immune complexes)
  - Lanraplenib or other test compounds serially diluted in DMSO
  - Luminex multiplex cytokine assay kit (containing cytokine-specific capture antibody-coated beads, biotinylated detection antibodies, and streptavidin-phycoerythrin)
  - Wash buffer



- Assay buffer
- 96-well cell culture plates and filter-bottom assay plates
- Luminex instrument (e.g., Luminex 200 or FLEXMAP 3D)

#### Procedure:

- 1. Plate the immune cells in a 96-well culture plate and pre-treat with serially diluted **lanraplenib** or DMSO for 1-2 hours.
- 2. Add the stimulus to the appropriate wells.
- 3. Incubate the plate for the desired time (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
- 4. Centrifuge the plate and carefully collect the cell culture supernatants.
- 5. Prepare the multiplex bead solution according to the kit manufacturer's instructions.
- 6. Add the bead solution to the wells of a filter-bottom assay plate.
- 7. Wash the beads with wash buffer using a vacuum manifold.
- 8. Add the collected cell culture supernatants and cytokine standards to the wells and incubate with shaking for 1-2 hours at room temperature.
- 9. Wash the beads and add the biotinylated detection antibody cocktail. Incubate with shaking for 1 hour.
- 10. Wash the beads and add streptavidin-phycoerythrin. Incubate with shaking for 30 minutes.
- 11. Wash the beads, resuspend them in assay buffer, and read the plate on a Luminex instrument.
- Data Analysis:
  - Generate a standard curve for each cytokine using the known concentrations of the standards.



- 2. Calculate the concentration of each cytokine in the unknown samples based on the standard curves.
- 3. Determine the percentage of inhibition of cytokine release for each concentration of **lanraplenib** compared to the stimulated vehicle control.
- 4. Calculate the EC50 value for the inhibition of each cytokine.

#### Conclusion

Lanraplenib is a second-generation SYK inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties for once-daily oral administration.[3][8] Preclinical studies have demonstrated its potent inhibitory activity on SYK and downstream signaling pathways in various immune cells, leading to the suppression of immune responses in vitro and in animal models of autoimmune disease.[3][8][9] However, the clinical development of lanraplenib in autoimmune diseases has been challenging, with several Phase 2 trials failing to meet their primary efficacy endpoints.[5][12][15] Furthermore, its development for acute myeloid leukemia was discontinued due to a lack of clinical response.[6] Despite these setbacks, the data generated from the extensive preclinical and clinical evaluation of lanraplenib provide valuable insights into the therapeutic potential and challenges of targeting the SYK pathway in immunemediated diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and clinical history of lanraplenib and the broader field of SYK inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

#### Foundational & Exploratory





- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. rmdopen.bmj.com [rmdopen.bmj.com]
- 8. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy
  of filgotinib and lanraplenib in patients with lupus membranous nephropathy PMC
  [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Study to Assess Safety and Efficacy of Filgotinib, Lanraplenib and Tirabrutinib in Adults With Active Sjogren's Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 18. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kronos presents preclinical data supporting lanraplenib anti-leukemic activity -TipRanks.com [tipranks.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Development of a HTRF kinase assay for determination of Syk activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.pasteur.fr [research.pasteur.fr]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]







- 24. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 25. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 26. youtube.com [youtube.com]
- 27. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research Creative Proteomics [cytokine.creative-proteomics.com]
- 28. protocols.io [protocols.io]
- 29. bmgrp.eu [bmgrp.eu]
- 30. precisionformedicine.com [precisionformedicine.com]
- 31. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA:
   Determinations of a panel of nine cytokines in clinical sample culture supernatants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lanraplenib: A Second-Generation SYK Inhibitor for Immune-Mediated Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608459#lanraplenib-second-generation-syk-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com